molecular formula C17H21N5O B10863250 3-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol

3-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol

Cat. No.: B10863250
M. Wt: 311.4 g/mol
InChI Key: RWVJNNUSRXOXMZ-UHFFFAOYSA-N
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Description

3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL is a complex organic compound featuring a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL typically involves multi-step organic synthesis. A common synthetic route might start with the preparation of the pyrrolopyrimidine core, followed by functionalization steps to introduce the imino, dimethyl, and pyridylmethyl groups. Key steps may include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and amines.

    Functional Group Introduction:

    Final Assembly: The final step typically involves the attachment of the propanol moiety, which may be achieved through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potentially useful properties.

Biology

In biological research, 3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL is investigated for its potential biological activities. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties may also make it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds featuring the pyridine ring, which may have similar biological activities.

    Imino Compounds: Compounds containing the imino group, which can influence biological activity.

Uniqueness

What sets 3-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]-1-PROPANOL apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

3-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol

InChI

InChI=1S/C17H21N5O/c1-12-13(2)22(8-3-9-23)17-15(12)16(18)21(11-20-17)10-14-4-6-19-7-5-14/h4-7,11,18,23H,3,8-10H2,1-2H3

InChI Key

RWVJNNUSRXOXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=NC=C3)CCCO)C

Origin of Product

United States

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